molecular formula C5H12Cl3N B588868 Bis(2-chloroethyl)methylamine-d4 Hydrochloride CAS No. 1329812-14-7

Bis(2-chloroethyl)methylamine-d4 Hydrochloride

Cat. No. B588868
M. Wt: 196.532
InChI Key: QZIQJVCYUQZDIR-DAHDXRBSSA-N
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Patent
US07452888B2

Procedure details

bis-(2-Chloro-ethyl)-methyl-amine hydrochloride (3.7 g, 19.2 mmol) and sodium carbonate (9.0 g, 85 mmol) were added to a suspension of 3-bromo-quinolin-8-ylamine (3.9 g, 17.5 mmol) (for synthesis see Gershon et al., Monatsh. Chem., 1991, 122, 935) in n-butanol (70 ml). The stirred suspension was heated at reflux for 72 h. The reaction mixture was cooled to ambient temperature, diluted with dichloromethane (300 ml) and the solution washed with water (300 ml), dried (MgSO4) and concentrated in vacuo to an oil. The oil was purified by chromatography over silica gel eluting with a gradient of methanol/dichloromethane to afford the title compound (D1) as an oil (2.6 g, 8.5 mmol, 49%);
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Cl[CH2:3][CH2:4][N:5]([CH2:7][CH2:8]Cl)[CH3:6].C(=O)([O-])[O-].[Na+].[Na+].[Br:16][C:17]1[CH:18]=[N:19][C:20]2[C:25]([CH:26]=1)=[CH:24][CH:23]=[CH:22][C:21]=2[NH2:27]>C(O)CCC.ClCCl>[Br:16][C:17]1[CH:18]=[N:19][C:20]2[C:25]([CH:26]=1)=[CH:24][CH:23]=[CH:22][C:21]=2[N:27]1[CH2:8][CH2:7][N:5]([CH3:6])[CH2:4][CH2:3]1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
Cl.ClCCN(C)CCCl
Name
Quantity
9 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
3.9 g
Type
reactant
Smiles
BrC=1C=NC2=C(C=CC=C2C1)N
Name
Quantity
70 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The stirred suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 72 h
Duration
72 h
WASH
Type
WASH
Details
the solution washed with water (300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to an oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by chromatography over silica gel eluting with a gradient of methanol/dichloromethane

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC2=C(C=CC=C2C1)N1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.5 mmol
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 48.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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